molecular formula C19H23N3O4S B4240507 N-{2-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide

N-{2-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide

Cat. No.: B4240507
M. Wt: 389.5 g/mol
InChI Key: GBOZPTUSQOQWIN-UHFFFAOYSA-N
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Description

N-{2-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a methoxy group and a sulfonyl group linked to a methylpiperazine moiety. Its intricate structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxy-5-nitrobenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-methylpiperazine to yield the sulfonyl derivative. Finally, the nitro group is reduced to an amine, which is then acylated with benzoyl chloride to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-{2-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group in intermediates can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Scientific Research Applications

N-{2-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine moiety may enhance binding affinity. This compound may inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-methoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}benzamide
  • N-{2-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1H-benzo[d]imidazole hydrochloride

Uniqueness

N-{2-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential biological activity. The presence of the methoxy group and the sulfonyl-piperazine moiety distinguishes it from other similar compounds, offering distinct advantages in terms of binding affinity and specificity .

Properties

IUPAC Name

N-[2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-21-10-12-22(13-11-21)27(24,25)16-8-9-18(26-2)17(14-16)20-19(23)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOZPTUSQOQWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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